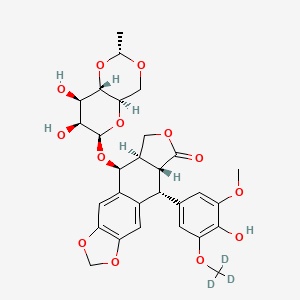

Etoposide-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H32O13 |

|---|---|

Molecular Weight |

591.6 g/mol |

IUPAC Name |

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25+,26-,27-,29+/m1/s1/i2D3 |

InChI Key |

VJJPUSNTGOMMGY-ZJAIAEPNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@H]([C@H]([C@H]7[C@H](O6)CO[C@H](O7)C)O)O)OC)O |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Etoposide-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides comprehensive information on Etoposide-d3, a deuterated analog of the widely used anticancer agent, Etoposide. This document outlines its chemical properties, its role in analytical methodologies, and the biological pathways it helps to elucidate.

Core Data Presentation

This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of Etoposide in biological matrices. Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| Synonyms | (5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-di(methoxy-d3)phenyl)furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one | |

| CAS Number | Not consistently available; often cited as N/A. | |

| Molecular Formula | C₂₉H₂₉D₃O₁₃ | |

| Molecular Weight | 591.58 g/mol | |

| Appearance | Off-White Solid | |

| Storage | 2-8°C Refrigerator, Under Inert Atmosphere |

Experimental Protocols

The quantification of Etoposide in biological samples is critical for understanding its pharmacokinetics and efficacy. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis, as it corrects for variability during sample preparation and analysis.

Detailed Protocol: Quantification of Etoposide in Mouse Plasma and Tissues by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of Etoposide and other anticancer drugs.

1. Materials and Reagents:

-

Etoposide analytical standard

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ammonium acetate

-

Methyl tert-butyl ether (MTBE)

-

Dichloromethane

-

Control mouse plasma and tissue homogenates

2. Preparation of Stock Solutions and Standards:

-

Prepare stock solutions of Etoposide and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare working standard solutions of Etoposide by serial dilution of the stock solution with 50% methanol.

-

Prepare a working internal standard solution of this compound at an appropriate concentration in 50% methanol.

3. Sample Preparation (Liquid-Liquid Extraction):

-

To 50 µL of plasma or tissue homogenate, add 10 µL of the this compound internal standard working solution.

-

Add 200 µL of a 1:1 (v/v) solution of methyl tert-butyl ether and dichloromethane.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: 5 mM Ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient Elution: A suitable gradient to separate Etoposide from matrix components.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Etoposide: Monitor the transition of the precursor ion to a specific product ion.

-

This compound: Monitor the corresponding transition for the deuterated internal standard.

-

-

5. Data Analysis:

-

Quantify Etoposide in the samples by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Etoposide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Etoposide's Mechanism of Action: Topoisomerase II Inhibition

Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks and the induction of apoptosis.

Caption: Etoposide inhibits Topoisomerase II, leading to DNA damage and apoptosis.

Experimental Workflow for Etoposide Quantification

The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of Etoposide using this compound as an internal standard.

Etoposide-d3: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the critical quality attributes and analytical methodologies associated with Etoposide-d3, a deuterated analog of the widely used anti-cancer agent, Etoposide. This document is intended to serve as a comprehensive resource, offering insights into its certification, mechanism of action, and the requisite experimental protocols for its analysis.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) for this compound provides a summary of the quality and purity of a specific batch. The following tables outline the typical specifications and analytical results presented in a CoA.

Table 1: General Properties and Identification

| Test | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Molecular Formula | C₂₉H₂₉D₃O₁₃ | C₂₉H₂₉D₃O₁₃ |

| Molecular Weight | 591.58 g/mol | 591.58 |

| Solubility | Soluble in Methanol | Conforms |

| Identity (¹H NMR) | Conforms to structure | Conforms |

| Identity (Mass Spec) | Conforms to structure | Conforms |

| Identity (IR) | Conforms to reference spectrum | Conforms |

Table 2: Purity and Impurity Profile

| Test | Method | Specification | Result |

| Purity (HPLC) | HPLC-UV at 283 nm | ≥ 98.0% | 99.5% |

| Isotopic Purity | LC-MS | ≥ 99% Deuterated forms (d₁-d₃) | 99.6% |

| Residual Solvents | GC-HS | Meets USP <467> requirements | Conforms |

| Water Content (Karl Fischer) | KF Titration | ≤ 1.0% | 0.2% |

Mechanism of Action: Inhibition of Topoisomerase II

Etoposide exerts its cytotoxic effects by targeting topoisomerase II, an essential enzyme involved in managing DNA topology during replication and transcription.[1] this compound, being a deuterated analog, is expected to follow the same mechanism of action. The process can be summarized in the following signaling pathway.

Figure 1. This compound Mechanism of Action

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the Certificate of Analysis.

Identity Confirmation

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: 400 MHz NMR Spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Procedure: Acquire a ¹H NMR spectrum. The resulting spectrum should be consistent with the known structure of Etoposide, with the exception of the signal corresponding to the deuterated position. For this compound, the methoxy group protons at the C4' position are expected to be absent or significantly reduced.

3.1.2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and isotopic enrichment of this compound.

-

Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Procedure: Infuse the sample into the mass spectrometer. The resulting mass spectrum should show a prominent ion corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of this compound (expected m/z around 592.6 for [M+H]⁺). The isotopic distribution will confirm the presence of the three deuterium atoms.

3.1.3. Infrared (IR) Spectroscopy

-

Objective: To obtain a characteristic fingerprint of the molecule's functional groups.

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or analyze using an Attenuated Total Reflectance (ATR) accessory.

-

Procedure: Acquire the IR spectrum. The spectrum should exhibit characteristic peaks for the functional groups present in Etoposide, such as hydroxyl, carbonyl, and aromatic C-H stretches. The obtained spectrum is then compared to a reference spectrum of Etoposide.

Purity Determination

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chemical purity of this compound.

-

Instrumentation: HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like phosphate buffer at pH 4.5). A common composition is a 55:45 (v/v) mixture of acetonitrile and phosphate buffer.[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection Wavelength: 283 nm.[2]

-

Injection Volume: 10-20 µL.

-

-

Procedure: Dissolve a known concentration of this compound in the mobile phase. Inject the solution into the HPLC system and record the chromatogram. The purity is calculated by dividing the peak area of the main component by the total area of all peaks.

3.2.2. Isotopic Purity by Mass Spectrometry

-

Objective: To determine the percentage of deuterated this compound relative to its non-deuterated and partially deuterated counterparts.

-

Instrumentation: High-Resolution Mass Spectrometer (HRMS) coupled with an LC system.

-

Procedure: A solution of this compound is analyzed by LC-HRMS. The relative abundances of the ions corresponding to the unlabeled (d₀), singly deuterated (d₁), doubly deuterated (d₂), and triply deuterated (d₃) forms are measured. The isotopic purity is calculated as the percentage of the d₃ form relative to the sum of all forms.[3]

Stability Testing

Objective: To evaluate the stability of this compound under defined storage conditions over a specified period. This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[1]

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

Tests to be Performed:

-

Appearance

-

Purity (by HPLC)

-

Water Content (Karl Fischer)

Procedure:

-

Store a sufficient quantity of this compound in validated stability chambers under the specified conditions.

-

At each time point, withdraw a sample and perform the designated tests.

-

Compare the results to the initial (time 0) data to assess any degradation or changes in quality.

Experimental Workflow: Bioanalytical Method

This compound is commonly used as an internal standard in the quantification of Etoposide in biological matrices. The following workflow outlines a typical bioanalytical method using LC-MS/MS.

Figure 2. Bioanalytical Workflow for Etoposide Quantification

References

- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Etoposide vs. Etoposide-d3: A Comprehensive Technical Comparison for Researchers

For researchers, scientists, and drug development professionals, a detailed understanding of the physical and chemical nuances between a parent drug and its isotopically labeled counterpart is crucial for accurate experimental design and interpretation. This technical guide provides an in-depth comparison of the physical characteristics of Etoposide and its deuterated analog, Etoposide-d3, supported by detailed experimental protocols and a visualization of its core mechanism of action.

Core Physical and Chemical Characteristics

The primary difference between Etoposide and this compound lies in the isotopic substitution of three hydrogen atoms with deuterium on the methoxy group of the pendant dimethoxyphenyl ring. This substitution results in a slightly higher molecular weight for this compound but is generally considered not to significantly alter the fundamental chemical properties.

| Property | Etoposide | This compound |

| Molecular Formula | C₂₉H₃₂O₁₃[1] | C₂₉H₂₉D₃O₁₃[2][3] |

| Molecular Weight | 588.56 g/mol [4] | 591.6 g/mol [2] |

| Appearance | White to off-white crystalline powder[5] | Solid[2] |

| Melting Point | 236-251 °C[4][5][6] | Data not available |

| Solubility | Water: Sparingly soluble[1][5]. Methanol: Very soluble[1]. Ethanol: Slightly soluble[1]. Chloroform: Very soluble[1]. DMSO: Soluble (50 mM)[5]. Dimethyl formamide: Soluble (~0.5 mg/ml)[7]. | Methanol: Soluble[2]. Quantitative data for other solvents not readily available. |

| pKa | 9.8[4][5] | Data not available |

| Storage Temperature | -20°C[7] | -20°C[2] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol outlines the standard capillary method for determining the melting point of a solid crystalline compound like Etoposide.

-

Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube, ensuring a packed column height of 2.5-3.5 mm.[8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[9]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower ramp rate (e.g., 1-2 °C/minute) starting from a temperature about 5-20°C below the expected melting point for an accurate determination.[8][10]

-

Observation and Recording: The temperature at which the substance begins to melt (onset point) and the temperature at which it is completely molten (clear point) are recorded as the melting range.[8] For a pure compound, this range is typically narrow.

Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[11]

-

Preparation of a Saturated Solution: An excess amount of the solid compound is added to a known volume of the desired solvent in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[11]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and subsequent filtration through a chemically inert filter.[11]

-

Quantification: The concentration of the solute in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[11]

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[11]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and a one-dimensional ¹H NMR spectrum is acquired. More advanced techniques like COSY, HSQC, and HMBC can be employed for detailed structural elucidation.

-

Data Analysis: The chemical shifts, integration, and coupling constants of the peaks in the spectrum are analyzed to confirm the molecular structure of the compound.

Mass Spectrometry (MS):

-

Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry can be used to determine the exact molecular formula.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions to further confirm the structure.

Mechanism of Action: Signaling Pathway

Etoposide's primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[12][13] By stabilizing the covalent complex between topoisomerase II and DNA, Etoposide prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[12][14] This DNA damage triggers a cellular response, often culminating in apoptosis (programmed cell death).[13][15] The p53 tumor suppressor protein plays a key role in this pathway by sensing the DNA damage and activating downstream targets that promote cell cycle arrest and apoptosis.[15][16]

Caption: Etoposide's mechanism of action.

References

- 1. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. Etoposide [drugfuture.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Etoposide CAS#: 33419-42-0 [m.chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. thinksrs.com [thinksrs.com]

- 9. westlab.com [westlab.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. benchchem.com [benchchem.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. urology-textbook.com [urology-textbook.com]

- 14. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 16. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]

Solubility of Etoposide-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Etoposide-d3, a deuterated analog of the widely used chemotherapeutic agent, Etoposide. This compound is primarily utilized as an internal standard for the quantification of Etoposide in various biological matrices using mass spectrometry-based assays.[1] Understanding its solubility is critical for the preparation of stock solutions, calibration standards, and quality controls in bioanalytical and pharmaceutical research. Given that the physicochemical properties of deuterated compounds are nearly identical to their non-deuterated counterparts, this guide leverages solubility data for Etoposide to infer the solubility profile of this compound.

Solubility Profile of this compound

Etoposide is characterized as a lipophilic compound with poor aqueous solubility.[2] Consequently, this compound is expected to exhibit similar solubility behavior. It is readily soluble in several organic solvents but sparingly soluble in aqueous solutions.[3][4] The solubility data for Etoposide, which can be considered representative for this compound, is summarized in the table below.

| Solvent | Type | Solubility | Concentration (if specified) | Citation |

| Dimethyl Sulfoxide (DMSO) | Organic | Soluble | Up to 50 mM; ~10 mg/mL | [3][5][6] |

| Methanol | Organic | Very Soluble | - | [1][4][7] |

| Ethanol | Organic | Slightly Soluble | ~0.76 mg/mL | [4][7] |

| Chloroform | Organic | Very Soluble | - | [7] |

| Dimethylformamide (DMF) | Organic | Soluble | ~0.5 mg/mL | [5] |

| Water | Aqueous | Sparingly Soluble / Insoluble | - | [4][7][8] |

| DMSO:PBS (pH 7.2) (1:5) | Aqueous/Organic Mixture | Sparingly Soluble | ~0.1 mg/mL | [5] |

Note: When preparing aqueous solutions, it is recommended to first dissolve the compound in a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[5] Solutions of Etoposide in DMSO can be stored at -20°C for up to two months, though precipitation has been observed after long-term storage.[6][8]

Experimental Protocol for Solubility Determination

The equilibrium solubility of a compound is most reliably determined using the shake-flask method.[9][10][11] This method ensures that a saturated solution is formed and that the system has reached equilibrium.

The Shake-Flask Method:

-

Preparation of a Saturated Solution: An excess amount of the solid compound (this compound) is added to a known volume of the desired solvent in a sealed container, such as a glass vial.[9]

-

Equilibration: The container is agitated at a constant temperature for an extended period, typically 24 to 72 hours, to ensure that equilibrium between the dissolved and undissolved solute is achieved.[9]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by filtration using a chemically inert filter (e.g., a PTFE syringe filter) to obtain a clear supernatant.[9]

-

Quantification: The concentration of the dissolved solute in the clear filtrate is then determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[9] A calibration curve with standards of known concentrations is used for accurate quantification.

-

Data Reporting: The solubility is reported in units such as mg/mL or molarity (mol/L) at the specified temperature.[9]

Mechanism of Action: Etoposide-Induced Signaling Pathway

Etoposide exerts its cytotoxic effects by inhibiting the enzyme DNA topoisomerase II.[12][13][14] This enzyme is crucial for managing DNA topology during replication and transcription by creating transient double-strand breaks.[14][15] Etoposide stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[13][15][16] This leads to an accumulation of DNA double-strand breaks, which triggers a DNA damage response.[12][15]

The presence of extensive DNA damage activates key signaling pathways, notably the p53 tumor suppressor pathway.[12][14] Activated p53 can induce cell cycle arrest, primarily at the G2/M phase, to allow time for DNA repair.[12][13] If the damage is irreparable, p53 and other regulatory proteins initiate a cascade of events leading to apoptosis (programmed cell death).[12][14][16]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Etoposide Injection USP [dailymed.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Etoposide | 33419-42-0 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]

- 15. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. urology-textbook.com [urology-textbook.com]

Etoposide-d3: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Etoposide-d3. As a deuterated analog of the widely used anticancer agent Etoposide, understanding its stability profile is critical for its application as an internal standard in quantitative analysis and for its potential use in drug development to alter metabolic pathways. This document summarizes key stability data, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Chemical and Physical Properties of this compound

This compound is a semisynthetic derivative of podophyllotoxin where three hydrogen atoms on the methoxy group of the dimethoxyphenol moiety have been replaced by deuterium atoms. This isotopic labeling is intended to shift the mass-to-charge ratio for use in mass spectrometry-based assays.

| Property | Value | Reference |

| Molecular Formula | C29H29D3O13 | [1] |

| Molecular Weight | 591.58 g/mol | [1] |

| Isotopic Purity | ≥99% deuterated forms (d1-d3) | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol and DMSO. | [2][3] |

Stability and Storage of Neat this compound

| Parameter | Recommendation | Source |

| Long-term Storage | Store at -20°C, protect from light. | [3] |

| Shipping | Shipped at ambient temperature. | [2] |

| Stability | ≥ 4 years when stored as recommended. | [2] |

General Handling of Deuterated Standards:

To maintain the integrity of this compound, the following general best practices for handling deuterated analytical standards should be followed:

-

Aliquoting: For solutions, it is advisable to aliquot the standard into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.[3]

-

Containers: Store in well-sealed, airtight amber glass vials to prevent solvent evaporation and photodegradation.

-

Environment: Keep in a clean, dry, and dark environment.

Stability of this compound in Solution

Specific stability studies on this compound in various solvents are limited. However, the stability of its non-deuterated counterpart, Etoposide, has been extensively studied. It is reasonable to infer that this compound will exhibit a similar stability profile in solution. The primary cause of concentration loss for Etoposide in solution is precipitation, which is dependent on concentration, solvent, and temperature.[4][5]

The following tables summarize the stability of Etoposide solutions, which can be used as a proxy for this compound.

Table 3.1: Stability of Etoposide in Common Infusion Fluids

| Concentration | Diluent | Storage Temperature | Stability | Source |

| 0.2 mg/mL | 0.9% NaCl or 5% Dextrose | Room Temperature (25°C) | 96 hours | [1] |

| 0.4 mg/mL | 0.9% NaCl or 5% Dextrose | Room Temperature (25°C) | 24 - 48 hours | [1][6] |

| 100 mg/L (0.1 mg/mL) | 0.9% NaCl | Room Temperature or 33°C | 24 hours | [4] |

| 100 mg/L (0.1 mg/mL) | 5% Dextrose | Room Temperature or 33°C | 12 hours | [4] |

| 400 mg/L (0.4 mg/mL) | 0.9% NaCl or 5% Dextrose | Room Temperature or 33°C | 24 hours | [4] |

| 600 mg/L (0.6 mg/mL) | 0.9% NaCl | Room Temperature or 33°C | 8 hours | [4] |

| 600 mg/L (0.6 mg/mL) | 5% Dextrose | Room Temperature or 33°C | 6 hours | [4] |

| 0.38, 0.74, 1.26 mg/mL | 5% Dextrose | 25°C | 61 days | [7] |

| 1.75 mg/mL | 5% Dextrose | 25°C | 28 days | [7] |

Note: The stability of Etoposide solutions is significantly influenced by pH, with an optimal pH range of 4-5.[4] Contact with buffered aqueous solutions with a pH above 8 should be avoided.

Degradation Pathways

Etoposide can degrade through several pathways, including hydrolysis, oxidation, and photolysis. The primary degradation products are often isomers and cleavage products. The deuteration in this compound is on a methoxy group, which is not typically the most labile site for degradation under hydrolytic or photolytic conditions. Therefore, the degradation pathways are expected to be very similar to those of Etoposide.

A major degradation pathway for etoposide involves the isomerization of the biologically active trans-fused lactone ring to the inactive cis isomer. This process is influenced by pH and temperature.[8] Additionally, degradation can occur through cleavage of the glycosidic bond and modifications to the aglycone structure.

Caption: Potential degradation pathways of this compound.

Experimental Protocol for Stability Testing

A stability-indicating analytical method is crucial for accurately determining the concentration of this compound and resolving it from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.

Objective: To determine the chemical stability of this compound in a given solvent under specified storage conditions.

Materials and Reagents:

-

This compound reference standard

-

HPLC-grade solvents (e.g., acetonitrile, methanol)

-

HPLC-grade water

-

Buffer salts (e.g., phosphate buffer)

-

Forced degradation reagents (e.g., HCl, NaOH, H2O2)

-

Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

-

HPLC system with a UV detector

-

Analytical balance

-

pH meter

-

Stability chambers (temperature and humidity controlled)

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]

-

Mobile Phase: Acetonitrile and phosphate buffer saline (pH 4.5) in a ratio of 55:45 (v/v)[9]

-

Flow Rate: 1.0 mL/min[9]

-

Detection Wavelength: 283 nm[9]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient (e.g., 25°C)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare working solutions at the desired concentration by diluting the stock solution with the study solvent (e.g., 0.9% NaCl, 5% Dextrose).

-

-

Forced Degradation Study (Method Validation):

-

To demonstrate the stability-indicating nature of the method, expose the this compound solution to stress conditions:

-

Acidic: 0.1 M HCl

-

Alkaline: 0.1 M NaOH

-

Oxidative: 3% H2O2

-

Thermal: Heat at a specified temperature (e.g., 60°C).

-

Photolytic: Expose to UV light.

-

-

Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent peak of this compound.

-

-

Stability Study:

-

Dispense the working solutions into appropriate vials and store them under the planned stability conditions (e.g., 25°C/60% RH, 4°C).

-

At specified time points (e.g., 0, 24, 48, 96 hours, 1 week, 1 month), withdraw an aliquot from each sample.

-

Analyze the samples in triplicate by the validated HPLC method.

-

Visually inspect the samples for any signs of precipitation or color change.

-

-

Data Analysis:

-

Calculate the concentration of this compound at each time point relative to the initial concentration (time 0).

-

Stability is typically defined as retaining at least 90% of the initial concentration.

-

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. abmole.com [abmole.com]

- 4. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability of etoposide solutions in disposable infusion devices for day hospital cancer practices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High concentrated etoposide solutions, additional physical stability data in dextrose 5% - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Instability of the anticancer agent etoposide under in vitro culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A validated stability-indicating LC method for estimation of etoposide in bulk and optimized self-nano emulsifying formulation: Kinetics and stability effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

sample preparation for etoposide analysis in plasma with Etoposide-d3

Introduction

Etoposide is a widely utilized antineoplastic agent derived from podophyllotoxin, prescribed for the treatment of various cancers, including small-cell lung cancer and testicular cancer. Therapeutic drug monitoring of etoposide is crucial for optimizing dosage, minimizing toxicity, and improving therapeutic outcomes. This application note provides a detailed protocol for the sample preparation of etoposide in human plasma for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Etoposide-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The protocol is designed for researchers, scientists, and drug development professionals.

Principle

This method involves the extraction of etoposide and its internal standard, this compound, from a plasma matrix. The most common and effective techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the desired level of sample cleanup, sensitivity, and available resources. Following extraction, the analyte and internal standard are quantified by LC-MS/MS. Etoposide is highly protein-bound in plasma, with binding ranging from 80% to 97%[1]. Therefore, efficient extraction is critical for accurate quantification.

Materials and Reagents

-

Etoposide reference standard

-

This compound internal standard

-

Human plasma (with K2EDTA as anticoagulant)[2]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized or Milli-Q)

-

Oasis PRiME HLB 96-well plates (for SPE)[10]

Equipment

-

Calibrated pipettes and tips

-

Vortex mixer

-

Centrifuge

-

96-well collection plates[2]

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., AB/SCIEX API-4000)[2]

-

Analytical column (e.g., C18 column, 50 x 2.0 mm, 5 µm)[2]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample preparation.[11]

-

Sample Preparation : Allow plasma samples to thaw to room temperature.

-

Aliquoting : In a 96-well plate, add 100 µL of plasma sample.

-

Addition of Internal Standard : Spike each sample with the this compound internal standard solution.

-

Precipitation : Add 300 µL of acetonitrile (containing 0.1% formic acid) to each well.[12]

-

Mixing : Vortex the plate for 3 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation : Centrifuge the plate at approximately 1480g for 30 minutes to pellet the precipitated proteins.[12]

-

Supernatant Transfer : Carefully transfer the supernatant to a clean 96-well plate.

-

Analysis : The supernatant is ready for direct injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT by removing more matrix components.

-

Sample Preparation : Allow plasma samples to thaw to room temperature.

-

Aliquoting : To a microcentrifuge tube, add 100 µL of plasma sample.[2]

-

Addition of Internal Standard : Spike each sample with the this compound internal standard solution.

-

Extraction : Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.[2]

-

Mixing : Vortex the tubes for 5 minutes.

-

Centrifugation : Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Supernatant Transfer : Transfer the upper organic layer to a clean tube.

-

Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase.[6]

-

Analysis : The reconstituted solution is then transferred to a 96-well plate for LC-MS/MS analysis.[2]

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the most thorough sample cleanup, minimizing matrix effects and improving sensitivity.

-

Sample Preparation : Allow plasma samples to thaw to room temperature.

-

Pre-treatment : Dilute 100 µL of plasma with an equal volume of water or a suitable buffer before applying it to the SPE column.[13]

-

Conditioning : Condition the SPE plate wells (e.g., Oasis PRiME HLB) with 1 mL of methanol followed by 1 mL of water. Note that some modern SPE plates do not require conditioning.[10]

-

Loading : Load the pre-treated plasma sample onto the SPE plate.

-

Washing : Wash the wells with 1 mL of 5% methanol in water to remove interferences.

-

Elution : Elute the etoposide and this compound with 1 mL of methanol.

-

Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase.

-

Analysis : The reconstituted sample is ready for injection into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated methods for etoposide analysis in plasma.

Table 1: Method Validation Parameters

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Linearity Range | 1 - 500 ng/mL[2] | 0.5 - 5000 ng/mL | 50 - 5000 ng/mL[14] |

| LLOQ | 1 ng/mL[2][15] | 0.5 ng/mL[3][4][5] | 50 ng/mL[14] |

| Recovery | 62.07 - 105.46%[16] | Consistent across QC levels[2] | 56.2 - 98.9%[14] |

| Matrix Effect | 93.67 - 105.87%[16] | No significant effect[2] | 85.2 - 101.3%[14] |

| Intra-day Precision (CV%) | < 10%[16] | 2.6 - 8.9%[2] | < 15% |

| Inter-day Precision (CV%) | < 10%[16] | 2.6 - 8.9%[2] | < 15% |

| Accuracy | 86.35 - 113.44%[16] | -9.0 to -2.0%[2] | Within ±15% |

Table 2: LC-MS/MS Parameters for Etoposide and this compound

| Analyte | MRM Transition (m/z) |

| Etoposide | 606.2 → 229.3[2] |

| This compound (IS) | 609.4 → 228.7[2] |

Visualizations

Caption: Experimental workflow for etoposide analysis in plasma.

Conclusion

This application note provides a selection of robust and validated protocols for the preparation of plasma samples for the quantitative analysis of etoposide using this compound as an internal standard. The choice between protein precipitation, liquid-liquid extraction, and solid-phase extraction will depend on the specific requirements of the study, including the need for high throughput, sample cleanliness, and sensitivity. The provided quantitative data and LC-MS/MS parameters serve as a valuable resource for method development and validation.

References

- 1. Etoposide protein binding in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medpace.com [medpace.com]

- 3. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug delivery systems. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]

- 5. researchgate.net [researchgate.net]

- 6. Improved assay for etoposide in plasma by radial-compression liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of unbound etoposide concentration in ultrafiltered plasma by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical and pharmacokinetic study of oral etoposide in patients with AIDS-related Kaposi's sarcoma with no prior exposure to cytotoxic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. norlab.com [norlab.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. medpace.co.jp [medpace.co.jp]

- 16. Validated UHPLC-MS/MS assay for quantitative determination of etoposide, gemcitabine, vinorelbine and their metabolites in patients with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated LC-MS/MS Bioanalytical Method for the Quantification of Etoposide in Human Plasma Using Etoposide-d3

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis who require a robust method for quantifying the anti-cancer agent Etoposide in a biological matrix.

Introduction

Etoposide is a potent semi-synthetic derivative of podophyllotoxin, widely utilized in chemotherapy regimens for various malignancies, including lung cancer and testicular tumors.[1][2] Its mechanism of action involves the inhibition of DNA topoisomerase II, which results in the accumulation of double-stranded DNA breaks, arrests the cell cycle in the G2 and S phases, and ultimately leads to apoptotic cell death.[3] Given its therapeutic importance and potential for inter-patient variability, a sensitive, specific, and reliable bioanalytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Etoposide in human plasma. The method employs a stable isotope-labeled internal standard, Etoposide-d3, to ensure high accuracy and precision by compensating for matrix effects and variability during sample processing.[1][4] The protocol outlines a liquid-liquid extraction (LLE) procedure for sample cleanup, followed by rapid chromatographic separation and quantification using a triple quadrupole mass spectrometer.

Materials and Methods

Reagents and Chemicals

-

Etoposide (Reference Standard, >98% purity)

-

This compound (Internal Standard, >98% purity)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Dichloromethane (HPLC Grade)

-

Methyl Tert-Butyl Ether (MTBE) (HPLC Grade)

-

Water, Ultra-pure (18.2 MΩ·cm)

-

Drug-free Human Plasma (K2-EDTA)

Instrumentation

-

LC System: Shimadzu Nexera or equivalent UPLC/HPLC system.

-

Mass Spectrometer: SCIEX API 4000 or equivalent triple quadrupole mass spectrometer equipped with a Turbo-V™ ion source with an electrospray ionization (ESI) probe.

-

Analytical Column: Ultimate XB-C18 (100 mm × 2.1 mm, 3 µm) or equivalent reverse-phase column.[1][4]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Etoposide and this compound stock solutions were prepared by dissolving the accurately weighed compounds in methanol.

-

Working Solutions: A series of Etoposide working solutions for calibration standards (CS) and quality control (QC) samples were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Internal Standard (IS) Working Solution (100 ng/mL): The this compound stock solution was diluted with 50:50 (v/v) acetonitrile/water to achieve the final concentration.

Experimental Protocols

Preparation of Calibration Standards and Quality Control Samples

Calibration standards and QC samples were prepared by spiking appropriate amounts of the Etoposide working solutions into blank human plasma. The final concentrations for the calibration curve were 0.5, 1, 5, 25, 100, 250, and 500 ng/mL. QC samples were prepared at four concentration levels:

-

LLOQ QC: 0.5 ng/mL (Lower Limit of Quantification)

-

Low QC (LQC): 1.5 ng/mL

-

Medium QC (MQC): 75 ng/mL

-

High QC (HQC): 400 ng/mL

Sample Preparation: Liquid-Liquid Extraction (LLE)

The following workflow outlines the sample extraction process.

Caption: Step-by-step liquid-liquid extraction workflow.

Protocol Steps:

-

To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the IS working solution (100 ng/mL this compound) and vortex.

-

Add 600 µL of the extraction solvent, a 1:1 (v/v) mixture of Dichloromethane (DCM) and Methyl Tert-Butyl Ether (MTBE).[1][4]

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase reconstitution solution (50% Acetonitrile, 50% Water with 0.1% Formic Acid).

-

Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Conditions

Optimized parameters for the chromatographic separation and mass spectrometric detection are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

| Parameter | Setting |

|---|---|

| Column | Ultimate XB-C18 (100 mm × 2.1 mm, 3 µm)[1][4] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C[1] |

| Injection Volume | 10 µL |

| Gradient Elution | 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.5 min (95% B), 3.6-4.0 min (30% B) |

| Total Run Time | 4.0 minutes[1] |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][4] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas (CUR) | 30 psi |

| Collision Gas (CAD) | Medium |

| IonSpray Voltage (IS) | 5500 V |

| Temperature (TEM) | 500°C |

| Ion Source Gas 1 (GS1) | 50 psi |

| Ion Source Gas 2 (GS2) | 50 psi |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |

|---|---|---|---|---|---|---|

| Etoposide | 589.2 | 229.1 | 60 | 10 | 35 | 12 |

| This compound (IS) | 592.2 | 229.1 | 60 | 10 | 35 | 12 |

Method Validation and Results

The method was validated according to international guidelines, assessing selectivity, linearity, accuracy, precision, stability, and matrix effect.

Caption: Logical relationships of key validation parameters.

Linearity and LLOQ

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of correlation (R²) was consistently greater than 0.99 for all validation runs.[1][4] The lower limit of quantitation (LLOQ) was established at 0.5 ng/mL, with a signal-to-noise ratio >10 and acceptable accuracy and precision.[1][4]

Table 4: Calibration Curve Summary

| Parameter | Result |

|---|---|

| Concentration Range | 0.5 - 500 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Mean R² | > 0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using six replicates of QC samples at four concentration levels. The results demonstrate that the method is both accurate and precise.

Table 5: Intra- and Inter-Day Accuracy and Precision

| QC Level | Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

|---|---|---|---|---|---|

| LLOQ QC | 0.5 | 8.9 | 105.2 | 11.4 | 103.8 |

| Low QC | 1.5 | 6.5 | 97.8 | 8.2 | 99.1 |

| Medium QC | 75 | 4.1 | 101.5 | 5.9 | 102.4 |

| High QC | 400 | 3.8 | 96.3 | 4.7 | 98.5 |

Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy within 85-115% (80-120% for LLOQ).

Stability

The stability of Etoposide in human plasma was assessed under various conditions. The results indicate that Etoposide is stable throughout the sample handling, processing, and storage stages.

Table 6: Summary of Stability Studies

| Stability Test | Condition | Duration | Mean % Recovery (vs. Fresh) |

|---|---|---|---|

| Freeze-Thaw Stability | -20°C and -70°C | 3 Cycles | 95.8% |

| Short-Term (Bench-Top) | Room Temperature | 6 Hours | 98.1% |

| Long-Term Stability | -70°C | 90 Days | 94.5% |

| Autosampler Stability | 10°C | 24 Hours | 101.2% |

Acceptance Criteria: Mean concentration within ±15% of nominal concentration.

Etoposide Mechanism of Action

The developed method can be applied to pharmacokinetic studies that are essential for understanding the clinical efficacy of Etoposide, which is directly related to its mechanism of action.

Caption: Etoposide stabilizes the Topo II-DNA complex.

Conclusion

This application note describes a highly sensitive, specific, rapid, and robust LC-MS/MS method for the quantification of Etoposide in human plasma. The use of a stable isotope-labeled internal standard (this compound) and an efficient liquid-liquid extraction protocol provides reliable and reproducible results. The method meets all criteria for bioanalytical method validation and is suitable for supporting clinical and non-clinical pharmacokinetic studies, contributing to the safe and effective use of Etoposide in cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid Detection of the Anti-Tumor Drug Etoposide in Biological Samples by Using a Nanoporous-Gold-Based Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Utilizing Etoposide-d3 for In Vitro Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoposide is a widely used anti-cancer agent that functions as a topoisomerase II inhibitor, leading to breaks in double-stranded DNA and subsequent cell death.[1][2][3] The clinical efficacy and toxicity of etoposide are significantly influenced by its metabolic fate. Understanding the metabolic pathways of etoposide is crucial for optimizing dosing regimens, predicting drug-drug interactions, and ensuring patient safety.[4][5] In vitro drug metabolism studies are essential for elucidating these pathways. Stable isotope-labeled compounds, such as Etoposide-d3, are invaluable tools in these studies, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification.[6][7]

This application note provides detailed protocols for conducting in vitro metabolism studies of etoposide using human liver microsomes and highlights the critical role of this compound as an internal standard for robust and reliable bioanalysis.

Etoposide Metabolism Overview

Etoposide undergoes extensive metabolism primarily in the liver. The main metabolic pathways include:

-

O-demethylation: This is a major pathway mediated predominantly by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP3A5.[1][2][8][9] This reaction forms catechol and quinone metabolites, which are also pharmacologically active.[2][10]

-

Conjugation: Etoposide and its metabolites can undergo glucuronidation, catalyzed by UGT1A1, and glutathione conjugation, mediated by GSTT1 and GSTP1.[1][2]

-

Efflux: The parent drug and its conjugated metabolites can be transported out of cells by efflux pumps such as ABCC1, ABCC3, and ABCB1.[2][10]

The Role of this compound

This compound is a stable isotope-labeled version of etoposide where three hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry.[11][12][13] Its key advantages include:

-

Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to etoposide, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[13]

-

Mass Differentiation: The mass difference allows the mass spectrometer to distinguish between the analyte (etoposide) and the internal standard (this compound).[13]

-

Correction for Variability: It effectively corrects for variations in sample preparation, injection volume, and matrix effects, leading to higher accuracy and precision in quantification.[13][14]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Etoposide in Human Liver Microsomes

This protocol describes the incubation of etoposide with human liver microsomes to study its metabolic fate.

Materials and Reagents:

-

Etoposide

-

This compound (for use as an internal standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic Acid, LC-MS grade

-

Purified water (e.g., Milli-Q)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of etoposide in DMSO (e.g., 10 mM).

-

Prepare a working solution of etoposide by diluting the stock solution in the incubation buffer to the desired concentration (e.g., 1 µM).

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL) for use as an internal standard.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, pre-warm the human liver microsomes (final concentration 0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the etoposide working solution.

-

Start the enzymatic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

-

Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Include a negative control without the NADPH regenerating system to assess non-enzymatic degradation.

-

-

Termination of Reaction and Sample Preparation:

-

Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard, this compound (e.g., 100 ng/mL).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

Protocol 2: LC-MS/MS Analysis of Etoposide and its Metabolites

This protocol outlines the analytical method for quantifying etoposide and identifying its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3 µm)[11][12]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the compounds of interest, followed by a column wash and re-equilibration.

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for etoposide, its expected metabolites, and this compound.

-

MRM Transitions (example):

-

Etoposide: m/z 589.2 → 401.1

-

This compound: m/z 592.2 → 404.1

-

Catechol Metabolite: m/z 575.2 → 387.1

-

Quinone Metabolite: m/z 573.2 → 385.1

-

-

Optimize other MS parameters such as collision energy and declustering potential for each analyte.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in the following tables.

Table 1: LC-MS/MS Parameters for Etoposide and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

| Etoposide | 589.2 | 401.1 | 2.5 |

| This compound | 592.2 | 404.1 | 2.5 |

Table 2: In Vitro Metabolic Stability of Etoposide in Human Liver Microsomes

| Incubation Time (min) | Etoposide Remaining (%) |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

Table 3: Formation of Etoposide Catechol Metabolite Over Time

| Incubation Time (min) | Catechol Metabolite (Peak Area Ratio to IS) |

| 0 | 0.01 |

| 5 | 0.15 |

| 15 | 0.35 |

| 30 | 0.55 |

| 60 | 0.70 |

Visualizations

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Etoposide pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic optimisation of treatment with oral etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. symeres.com [symeres.com]

- 8. researchgate.net [researchgate.net]

- 9. A study on the metabolism of etoposide and possible interactions with antitumor or supporting agents by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Etoposide in Tissue Samples using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etoposide is a potent anti-neoplastic agent widely used in chemotherapy for various cancers, including lung, testicular, and ovarian cancers.[1] Its mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to double-strand DNA breaks and subsequent apoptosis in cancer cells.[2] Accurate quantification of etoposide in tissue samples is critical for pharmacokinetic studies, understanding drug distribution, and optimizing therapeutic regimens. This application note provides a detailed protocol for the sensitive and selective quantification of etoposide in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Etoposide-d3 as a stable isotope-labeled internal standard.[3][4][5]

Principle

This method utilizes a robust LC-MS/MS system to achieve high sensitivity and specificity. Tissue homogenates are subjected to a liquid-liquid extraction procedure to isolate etoposide and the internal standard, this compound.[4][5][6] The compounds are then separated chromatographically using a C18 reverse-phase column and detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.[4][5][6] The use of a stable isotope-labeled internal standard, this compound, compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[4][5]

Experimental Protocols

Materials and Reagents

-

Etoposide reference standard (CAS: 33419-42-0)[7]

-

This compound internal standard[3]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

-

Dichloromethane (DCM)

-

Tissue homogenization buffer (e.g., phosphate-buffered saline)

-

Calibrated pipettes and sterile, nuclease-free tubes

Sample Preparation

-

Tissue Homogenization:

-

Accurately weigh approximately 100 mg of tissue sample.

-

Add 400 µL of ice-cold homogenization buffer.

-

Homogenize the tissue sample using a suitable homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout the process.

-

-

Spiking with Internal Standard:

-

To a 100 µL aliquot of the tissue homogenate, add 10 µL of this compound working solution (concentration to be optimized based on expected etoposide levels).

-

-

Liquid-Liquid Extraction:

-

Add 1 mL of extraction solvent (a 1:1 v/v mixture of methyl tert-butyl ether and dichloromethane) to the sample.[4][5][6]

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 1 minute to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | Ultimate XB-C18 (100 x 2.1 mm, 3 µm) or equivalent[4][5] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | A linear gradient optimized for the separation of etoposide and its internal standard (specifics to be determined during method development). |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C[4][5] |

| Injection Volume | 5-10 µL |

| Total Run Time | Approximately 4 minutes[4][5] |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4][5][6] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions (m/z) | |

| Etoposide | Q1: 589.2 -> Q3: 413.1 (Quantifier), 589.2 -> 229.1 (Qualifier) |

| This compound | Q1: 592.2 -> Q3: 416.1 |

| Collision Energy (CE) | To be optimized for the specific instrument. |

| Declustering Potential (DP) | To be optimized for the specific instrument. |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Data Presentation

The following tables summarize the expected quantitative performance of this method based on published literature.[4][5][6][8]

Table 3: Method Validation Parameters

| Parameter | Result |

| Lower Limit of Quantitation (LLOQ) | 1 ng/g in tissue[4][5][6][8] |

| Linearity (Correlation Coefficient, r²) | > 0.99[4][5][8] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85-115% |

Mandatory Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug delivery systems. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]

- 7. Etoposide USP Reference Standard CAS 33419-42-0 Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Etoposide-d3 in Bioequivalence Studies of Etoposide Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etoposide is a potent anti-neoplastic agent, a semi-synthetic derivative of podophyllotoxin, used in the treatment of various cancers, including small cell lung cancer and testicular tumors.[1][2] Its mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] Given the critical nature of etoposide therapy, ensuring the bioequivalence of generic formulations to the innovator product is paramount for clinical efficacy and patient safety. This document provides detailed application notes and protocols for conducting bioequivalence studies of etoposide formulations, with a specific focus on the use of etoposide-d3 as a stable isotope-labeled internal standard for accurate quantification.

Mechanism of Action of Etoposide

Etoposide exerts its cytotoxic effects by forming a ternary complex with DNA and the topoisomerase II enzyme.[1] This complex stabilizes the transient double-strand breaks created by topoisomerase II, preventing the re-ligation of the DNA strands.[2][3] The accumulation of these DNA breaks triggers a cascade of cellular events, including cell cycle arrest in the S and G2 phases and the induction of apoptosis (programmed cell death).[1][3] The p53 tumor suppressor pathway plays a significant role in this process, as DNA damage leads to p53 accumulation, which in turn activates genes involved in apoptosis.[3]

Analytical Methodology: Quantification of Etoposide using LC-MS/MS

The accurate determination of etoposide concentrations in biological matrices is crucial for pharmacokinetic analysis in bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response.

Experimental Protocol: LC-MS/MS Analysis of Etoposide in Human Plasma

This protocol outlines a typical procedure for the quantification of etoposide in human plasma using this compound as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the calibration range).

-

Vortex mix for 10 seconds.

-

Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. Chromatographic and Mass Spectrometric Conditions

The following tables summarize the typical LC-MS/MS parameters for the analysis of etoposide and this compound.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| HPLC System | Shimadzu UFLC LC-20AD or equivalent |

| Column | C18 column (e.g., 50 x 2.0 mm, 5 µm) |

| Mobile Phase A | 10 mM ammonium acetate in 5:95 methanol:water (v/v) |

| Mobile Phase B | 0.1% formic acid in methanol |

| Gradient | 25% to 95% Mobile Phase B over 1.8 minutes |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Total Run Time | 4.5 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | AB/SCIEX API-4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Etoposide) | m/z 606.2 → 229.3 |

| MRM Transition (this compound) | m/z 609.4 → 228.7 |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

3. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

Table 3: Typical Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.99 | 0.9941 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Precision (CV%) | Within-run and between-run CV ≤ 15% (≤ 20% at LLOQ) | 2.6% to 8.9% |

| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | -9.0% to -2.0% |

| Recovery | Consistent and reproducible | Consistent across QC levels |

| Matrix Effect | Minimal ion suppression or enhancement | No significant matrix effect |

| Stability | Stable under various storage and processing conditions | Stable for 138 days long-term and during freeze/thaw cycles |

Data in the "Example Result" column is illustrative and based on published findings.[5]

Bioequivalence Study Protocol

A bioequivalence study for etoposide formulations is typically conducted as a randomized, two-period, two-sequence, crossover study in patients with cancer for whom etoposide treatment is indicated.[6][7]

Study Design

-

Subjects: Patients with a confirmed diagnosis of a malignancy for which etoposide is an approved treatment.[7]

-

Design: A randomized, two-period, crossover design where patients receive a single dose of the test formulation and the reference formulation in a randomized order, separated by a washout period.[6]

-

Dosing: A single oral dose of the etoposide formulation. The dose may be calculated based on body surface area.[7]

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

-

Pharmacokinetic Analysis: Plasma concentrations of etoposide are determined using the validated LC-MS/MS method. The primary pharmacokinetic parameters (AUC₀₋t, AUC₀₋∞, and Cₘₐₓ) are calculated from the concentration-time data.[6]

Data Presentation and Statistical Analysis

The pharmacokinetic parameters for the test and reference formulations are to be compared. Bioequivalence is concluded if the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of AUC and Cₘₐₓ fall within the acceptance range of 80.00% to 125.00%.

Table 4: Example Pharmacokinetic Data from a Bioequivalence Study

| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |

| AUC₀₋t (ng·h/mL) | 12,345 ± 3,456 | 12,400 ± 3,510 | 99.7% (92.1% - 103.7%) |

| AUC₀₋∞ (ng·h/mL) | 12,890 ± 3,600 | 12,950 ± 3,650 | 99.4% (92.3% - 105.2%) |

| Cₘₐₓ (ng/mL) | 2,500 ± 700 | 2,460 ± 680 | 101.5% (94.2% - 109.6%) |

| tₘₐₓ (h) | 1.5 ± 0.5 | 1.6 ± 0.6 | Not Statistically Significant |

| t₁/₂ (h) | 7.8 ± 1.2 | 7.9 ± 1.3 | Not Statistically Significant |

Data in this table is illustrative and based on a published bioequivalence study of two etoposide formulations.[6]

The use of this compound as an internal standard in a validated LC-MS/MS bioanalytical method allows for the precise and accurate quantification of etoposide in human plasma. This is fundamental for the successful conduct of bioequivalence studies. A well-designed crossover study in a relevant patient population, coupled with robust bioanalysis and appropriate statistical evaluation, is essential to demonstrate the therapeutic equivalence of different etoposide formulations, thereby ensuring that patients receive medication that is both safe and effective.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 4. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medpace.com [medpace.com]

- 6. Bioequivalence study of two formulations of etoposide in advanced lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

Application Note: Development and Validation of a Robust HPLC-MS/MS Method for the Quantification of Etoposide Using Etoposide-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract